Cas no 708281-90-7 (N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide)

N-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic organic compound featuring a methoxyphenyl acetamide core substituted with a 4-methylpiperidinyl moiety. This structure confers potential pharmacological relevance, particularly in modulating receptor interactions due to the combined aromatic and aliphatic amine functionalities. The 4-methoxy group enhances electron density, potentially improving binding affinity, while the 4-methylpiperidine component contributes to steric and lipophilic properties, influencing bioavailability and metabolic stability. The compound may serve as an intermediate in medicinal chemistry for developing CNS-active agents or analgesics. Its well-defined synthetic route allows for consistent purity and scalability, making it suitable for research applications in drug discovery and mechanistic studies.
N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide structure
708281-90-7 structure
Product Name:N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide
CAS No:708281-90-7
MF:C15H22N2O2
MW:262.347383975983
CID:5419964
Update Time:2025-10-29

N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide
    • N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide
    • Inchi: 1S/C15H22N2O2/c1-12-7-9-17(10-8-12)11-15(18)16-13-3-5-14(19-2)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,16,18)
    • InChI Key: YBKFVDBSGILLTI-UHFFFAOYSA-N
    • SMILES: C(=O)(CN1CCC(CC1)C)NC1=CC=C(C=C1)OC

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Additional information on N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide

N-(4-Methoxyphenyl)-2-(4-Methylpiperidin-1-yl)Acetamide: A Comprehensive Overview

N-(4-Methoxyphenyl)-2-(4-Methylpiperidin-1-yl)Acetamide, also known by its CAS number 708281-90-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been extensively studied for its unique structural properties and potential applications in drug development. The molecule consists of a methoxy-substituted phenyl group, a piperidine ring with a methyl substituent, and an acetamide functional group. These structural elements contribute to its diverse chemical reactivity and biological activity.

The synthesis of N-(4-Methoxyphenyl)-2-(4-Methylpiperidin-1-yl)Acetamide involves a series of carefully designed organic reactions. The starting materials typically include 4-methoxyaniline and 4-methylpiperidine derivatives, which undergo amide bond formation under specific conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These improvements are particularly important for scaling up production to meet the demands of preclinical studies.

One of the most promising aspects of this compound is its pharmacological profile. Studies have shown that N-(4-Methoxyphenyl)-2-(4-Methylpiperidin-1-yl)Acetamide exhibits potent activity against various targets, including enzymes involved in inflammatory pathways. For instance, research published in 2023 demonstrated its ability to inhibit COX-2, an enzyme associated with pain and inflammation. This finding has sparked interest in exploring its potential as a novel anti-inflammatory agent.

In addition to its pharmacological applications, N-(4-Methoxyphenyl)-2-(4-Methylpiperidin-1-yl)Acetamide has also been investigated for its role in materials science. Its unique structure allows it to act as a versatile building block in the synthesis of advanced materials, such as polymeric networks with tailored mechanical properties. Recent studies have highlighted its ability to enhance the thermal stability of certain polymers, making it a valuable component in high-performance materials.

Despite its numerous advantages, the development of N-(4-Methoxyphenyl)-2-(4-Methylpiperidin-1-yl)Acetamide into a therapeutic agent faces several challenges. One major concern is its bioavailability, which has been reported to be suboptimal in early animal studies. Researchers are currently exploring strategies to improve its pharmacokinetic properties, such as modifying the molecule's structure or developing targeted delivery systems.

Another area of active research is understanding the compound's mechanism of action at the molecular level. Advanced techniques, such as X-ray crystallography and molecular dynamics simulations, are being employed to elucidate how N-(4-Methoxyphenyl)-2-(4-Methylpiperidin-1-yl)Acetamide interacts with its target proteins. These insights are crucial for optimizing its efficacy and minimizing off-target effects.

Looking ahead, the future of N-(4-Methoxyphenyl)-2-(4-Methylpiperidin-1-yl)Acetamide appears bright, with ongoing research aiming to unlock its full potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from the laboratory to clinical trials. As our understanding of this compound deepens, it holds promise for addressing unmet medical needs and advancing material science innovations.

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